BenchChemオンラインストアへようこそ!

Dehydro Olmesartan

RP-HPLC Method Validation Impurity Quantification Analytical Quality Control

Dehydro Olmesartan (CAS 172875-98-8) is a fully characterized, high-purity (>98% by HPLC) reference standard, serving as a critical Olmesartan Medoxomil process impurity. Unlike generic analogs, it provides validated characterization data (NMR, MS, HPLC), traceability to USP/EP standards, and demonstrated long-term stability (3 years at -20°C). This material is essential for accurate analytical method development, system suitability testing, and regulatory-compliant quantification as per ICH Q3A guidelines. Procure this reliable standard to ensure robustness in your ANDA filings and commercial QC batch release.

Molecular Formula C24H24N6O2
Molecular Weight 428.5 g/mol
CAS No. 172875-98-8
Cat. No. B030420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydro Olmesartan
CAS172875-98-8
Synonyms4-(1-Methylethenyl)-2-propyl-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid; 
Molecular FormulaC24H24N6O2
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(=C)C
InChIInChI=1S/C24H24N6O2/c1-4-7-20-25-21(15(2)3)22(24(31)32)30(20)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)23-26-28-29-27-23/h5-6,8-13H,2,4,7,14H2,1,3H3,(H,31,32)(H,26,27,28,29)
InChIKeyLLECTTOFSXVBBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure Dehydro Olmesartan (CAS 172875-98-8) as a Pharmacopoeial-Traceable Olmesartan Medoxomil Impurity Reference Standard for Pharmaceutical Quality Control and Analytical Method Validation


Dehydro Olmesartan (CAS 172875-98-8), also referred to as Olmesartan Anhydro Acid or Olmesartan Methylvinyl Acid, is a fully characterized, non-peptide angiotensin II receptor antagonist analog [1]. It is a key process-related impurity identified during the synthesis of the antihypertensive prodrug Olmesartan Medoxomil [2]. As an impurity standard, it is supplied with comprehensive characterization data compliant with regulatory guidelines, ensuring its utility in analytical method development, validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production [3].

Why Analytical Method Development and Regulatory Compliance Demand a Verified Dehydro Olmesartan Reference Standard Over a Generic Analog


The substitution of a fully characterized Dehydro Olmesartan reference standard with a generic or in-house synthesized analog introduces unacceptable risks to analytical accuracy, method robustness, and regulatory compliance. As an impurity of Olmesartan Medoxomil, its precise identification and quantification are mandated by ICH guidelines to ensure drug product safety and efficacy [1]. A non-certified analog lacks the essential traceability to primary pharmacopoeial standards (USP/EP) and validated characterization data (e.g., HPLC purity, NMR, MS) required for reliable use as a system suitability standard or for method validation in a GMP environment [2]. The following quantitative evidence demonstrates the specific, verifiable characteristics that differentiate a validated Dehydro Olmesartan reference material and are critical for successful analytical and regulatory outcomes.

Verifiable Differentiation of Dehydro Olmesartan: Quantitative Evidence for Scientific Selection in Analytical and Quality Control Workflows


Validated Analytical Sensitivity and Precision for Dehydro Olmesartan Quantification by RP-HPLC

A validated stability-indicating RP-HPLC method demonstrates high sensitivity for Dehydro Olmesartan (referred to as 'Dehydro' impurity), with a limit of detection (LOD) of 0.006% and a limit of quantification (LOQ) of 0.020% relative to the Olmesartan Medoxomil peak [1]. This method also shows excellent precision for this impurity, with recovery percentages ranging from 98.5% to 100.6% at spiked levels of 50%, 100%, and 200% [1]. This data confirms the compound's suitability as a reference standard for reliable and sensitive impurity monitoring.

RP-HPLC Method Validation Impurity Quantification Analytical Quality Control

High Chromatographic Purity and Structural Fidelity of Synthesized Dehydro Olmesartan

The synthesis and characterization of Dehydro Olmesartan as a process-related impurity has been reported, yielding the compound with a high chromatographic purity of 98% by HPLC [1]. Its structure was rigorously confirmed using IR, 1H NMR (400 MHz, DMSO-d6), and mass spectrometry (MS m/z 541.0, M++1), with CHN elemental analysis results deviating less than 0.1% from calculated values [1]. This level of characterization provides a high degree of confidence in the material's identity and purity for use as a reference standard.

Impurity Synthesis Reference Standard Characterization Structural Elucidation

Defined Long-Term Storage Stability of Dehydro Olmesartan Reference Material

As a reference standard, Dehydro Olmesartan is supplied with defined storage conditions to ensure long-term stability and analytical reliability. The compound is stable as a powder for 3 years when stored at -20°C, and for 2 years at 4°C . When reconstituted in solvent, stability is specified as 6 months at -80°C and 1 month at -20°C . This level of stability data is essential for laboratory planning and ensures the material remains fit for purpose over its shelf life.

Reference Standard Stability Storage Conditions Long-Term Reproducibility

Critical Differentiation as an Inactive Process Impurity Versus the Active Metabolite Olmesartan

Dehydro Olmesartan is a process-related impurity of the prodrug Olmesartan Medoxomil, not a pharmacologically active metabolite [1]. This is a crucial distinction from the active moiety, Olmesartan (RNH-6270), which is formed in vivo by ester hydrolysis and is the actual AT1 receptor antagonist responsible for the drug's therapeutic effect [2]. The presence of Dehydro Olmesartan in an API or drug product is therefore an undesirable quality attribute that must be controlled, unlike the active metabolite.

Drug Metabolism Impurity Profiling Pharmacological Activity

Optimized Application Scenarios for Procured Dehydro Olmesartan in Pharmaceutical Development and Quality Assurance


System Suitability Standard for HPLC Impurity Profiling of Olmesartan Medoxomil

The validated LOD (0.006%) and LOQ (0.020%) for Dehydro Olmesartan in a robust RP-HPLC method make it an ideal system suitability standard. A quality control laboratory can use the compound to verify the performance of their HPLC system and ensure adequate resolution and sensitivity for quantifying this specific impurity, which is critical for batch release testing of Olmesartan Medoxomil API and finished dosage forms.

Certified Reference Material for Analytical Method Development and Validation (AMV)

The high chromatographic purity (98% by HPLC) and rigorous structural characterization (NMR, MS, CHN) of Dehydro Olmesartan establish it as a reliable reference material for developing and validating new analytical methods. Method developers can use it to establish system precision, linearity, accuracy, and robustness for impurity assays, as demonstrated in the precision and recovery data from a validated RP-HPLC study [3].

Impurity Marker for Forced Degradation and Stability Studies

Given its defined long-term stability (3 years at -20°C as a powder) , Dehydro Olmesartan serves as a stable reference marker for monitoring potential degradation pathways of Olmesartan Medoxomil. Its use in forced degradation studies helps identify whether this impurity forms under specific stress conditions (e.g., heat, light, humidity), which is essential for establishing the stability-indicating nature of an analytical method [3] and setting product shelf-life specifications.

Regulatory Reference Standard for ANDA Submissions and Commercial Production QC

As a characterized impurity of Olmesartan Medoxomil with traceability to pharmacopoeial standards (USP/EP) [3], Dehydro Olmesartan is the correct reference material for demonstrating analytical control over this specific impurity in Abbreviated New Drug Applications (ANDA) and for routine quality control during commercial manufacturing. Its use ensures compliance with ICH Q3A guidelines on impurity identification and control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydro Olmesartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.